molecular formula C13H8N2O B14602403 2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile CAS No. 60111-00-4

2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile

Cat. No.: B14602403
CAS No.: 60111-00-4
M. Wt: 208.21 g/mol
InChI Key: KEHATADQMQCBCN-UHFFFAOYSA-N
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Description

2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring fused with an oxazole ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidonaphthalene with suitable reagents to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

CAS No.

60111-00-4

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

2-methylbenzo[e][1,3]benzoxazole-5-carbonitrile

InChI

InChI=1S/C13H8N2O/c1-8-15-13-11-5-3-2-4-10(11)9(7-14)6-12(13)16-8/h2-6H,1H3

InChI Key

KEHATADQMQCBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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